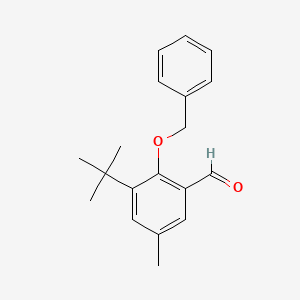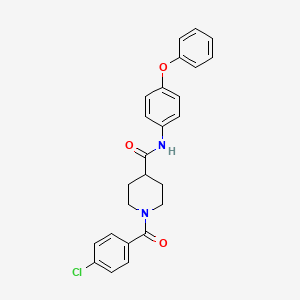![molecular formula C6H6N4OS B4936469 2-mercapto-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B4936469.png)
2-mercapto-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-mercapto-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, also known as MTR, is a heterocyclic compound with a unique structure. It has been extensively studied for its potential applications in medicinal chemistry due to its diverse biological activities. MTR has been found to exhibit potent anti-inflammatory, anticancer, and antiviral properties.
Wirkmechanismus
The mechanism of action of 2-mercapto-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways. This compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of various inflammatory cytokines. This compound has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anti-inflammatory, anticancer, and antiviral properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to exhibit potent antiviral activity against the H1N1 influenza virus.
Vorteile Und Einschränkungen Für Laborexperimente
2-mercapto-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has several advantages as a potential drug candidate. It exhibits potent biological activities and has a unique structure that allows for the development of novel analogs. However, this compound also has some limitations. It has poor solubility in water, which can limit its bioavailability. Additionally, this compound has not been extensively studied in vivo, which can limit its potential applications in clinical settings.
Zukünftige Richtungen
There are several future directions for the study of 2-mercapto-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol. One potential direction is the development of novel analogs with improved solubility and bioavailability. Another potential direction is the study of this compound in vivo to better understand its potential applications in clinical settings. Additionally, the study of the mechanism of action of this compound can provide insights into the development of novel drugs targeting various signaling pathways. Overall, the study of this compound has the potential to lead to the development of novel drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 2-mercapto-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves the reaction of 2-amino-5-methylthiazole with ethyl acetoacetate to form 2-acetyl-5-methylthiazole. This intermediate is then reacted with hydrazine hydrate to form 2-hydrazino-5-methylthiazole. The final step involves the reaction of 2-hydrazino-5-methylthiazole with 2-chloro-4,6-dimethoxypyrimidine to form this compound.
Wissenschaftliche Forschungsanwendungen
2-mercapto-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anti-inflammatory, anticancer, and antiviral properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to exhibit potent antiviral activity against the H1N1 influenza virus.
Eigenschaften
IUPAC Name |
5-methyl-2-sulfanylidene-1,4-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4OS/c1-3-2-4(11)10-5(7-3)8-6(12)9-10/h2H,1H3,(H2,7,8,9,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVIAPJFRJKKSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=NC(=S)N2)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801176393 |
Source


|
| Record name | 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801176393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40775-77-7 |
Source


|
| Record name | 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801176393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-chloro-2-methoxyphenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-3-nitrobenzenesulfonamide](/img/structure/B4936400.png)

![N-(4-ethoxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B4936416.png)
![diethyl 5-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4936424.png)

![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(2-pyridinylcarbonyl)-3-piperidinol](/img/structure/B4936437.png)
![6-fluoro-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B4936441.png)
![N-(4-chlorophenyl)-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4936445.png)
![1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione](/img/structure/B4936452.png)
![8-[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4936458.png)
![(3R*,4R*)-1-[(2E)-3-(2-furyl)-2-propenoyl]-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4936461.png)
![4,4'-[1,4-phenylenebis(methylene)]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B4936477.png)
![4-{2-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-1-cyanovinyl}benzoic acid](/img/structure/B4936484.png)